(S)-Alpha-allyl-proline,HCl (S)-Alpha-allyl-proline,HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC15984968
InChI: InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m0./s1
SMILES:
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

(S)-Alpha-allyl-proline,HCl

CAS No.:

Cat. No.: VC15984968

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

(S)-Alpha-allyl-proline,HCl -

Specification

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name (2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m0./s1
Standard InChI Key OXIPWMWSVJMAQA-FJXQXJEOSA-N
Isomeric SMILES C=CCN1CCC[C@H]1C(=O)O.Cl
Canonical SMILES C=CCN1CCCC1C(=O)O.Cl

Introduction

Chemical and Structural Profile

Molecular Characteristics

(S)-Alpha-allyl-proline hydrochloride is characterized by its stereochemically defined structure, where the allyl group (CH2CH=CH2-\text{CH}_2\text{CH}=\text{CH}_2) is appended to the alpha carbon of the proline backbone. The hydrochloride salt formation stabilizes the compound, enabling practical handling and storage at room temperature . Key physicochemical properties include:

PropertyValue
Molecular FormulaC8H13NO2HCl\text{C}_8\text{H}_{13}\text{NO}_2\cdot\text{HCl}
Molecular Weight191.66 g/mol
Melting Point230–232°C
CAS Number129704-91-2
Storage ConditionsRoom temperature

The allyl group’s presence introduces unsaturation, enabling further chemical modifications such as oxidation, reduction, and cross-coupling reactions .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with vinyl protons (CH=CH2-\text{CH}=\text{CH}_2) appearing as distinct signals between δ 5.0–6.0 ppm . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 191.7 ([M+H]+\text{[M+H]}^+), consistent with its molecular formula .

Synthesis Methods and Production Processes

Laboratory-Scale Synthesis

The synthesis of (S)-alpha-allyl-proline hydrochloride typically begins with commercially available (S)-proline. Allylation is achieved via nucleophilic substitution using allyl bromide in the presence of a strong base such as sodium hydride (NaH\text{NaH}) . Subsequent treatment with hydrochloric acid yields the hydrochloride salt, which is purified through recrystallization or column chromatography to achieve ≥98% purity .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield and stereochemical purity. Automated systems maintain precise temperature control (0–25°C) to minimize racemization, ensuring enantiomeric excess (>99%) . Scalable processes reduce production costs, making the compound accessible for large-scale pharmaceutical applications.

Pharmaceutical and Therapeutic Applications

Peptide-Based Drug Development

As a chiral building block, (S)-alpha-allyl-proline hydrochloride is integral to synthesizing enantiomerically pure peptides. Its incorporation into peptide sequences enhances metabolic stability and bioavailability, critical for oral drug formulations . For example, proline-rich peptides derived from this compound exhibit improved resistance to proteolytic degradation, making them candidates for antiviral and anticancer therapies .

Enzyme Inhibition and Receptor Modulation

The compound’s rigid pyrrolidine scaffold mimics natural substrates, enabling competitive inhibition of enzymes such as pyrroline-5-carboxylate reductase 1 (PYCR1) . PYCR1 inhibition disrupts proline metabolism in cancer cells, impairing redox balance and triggering apoptosis . Preclinical studies highlight its potential in breast cancer models, where it reduces spheroid growth by 50% .

Neurological Disorder Therapeutics

In medicinal chemistry, (S)-alpha-allyl-proline hydrochloride serves as a precursor for designing neurotransmitter analogs. Its modulatory effects on GABA receptors are under investigation for treating epilepsy and anxiety disorders .

QuantityPriceLead Time
0.100 g$386.3110–20 days

The high cost per gram underscores its value in high-impact research, particularly in drug discovery .

Market Trajectory

Growing demand for chiral intermediates in asymmetric synthesis is expected to drive production scaling, potentially reducing costs by 30–40% over the next decade .

Research Directions and Future Prospects

Targeted Drug Delivery Systems

Ongoing research explores conjugating (S)-alpha-allyl-proline hydrochloride to nanoparticle carriers for site-specific drug delivery, enhancing therapeutic efficacy while minimizing off-target effects .

Structural Analogs and SAR Studies

Systematic structure-activity relationship (SAR) studies aim to optimize the allyl group’s positioning and substituents, improving binding affinity for PYCR1 and related enzymes .

Sustainable Synthesis Routes

Green chemistry initiatives focus on replacing traditional allylation reagents with biocatalysts, reducing waste and energy consumption .

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